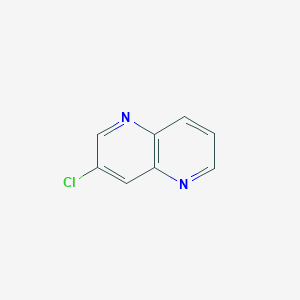

3-Chloro-1,5-naphthyridine

Übersicht

Beschreibung

3-Chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with nitrogen atoms at different positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,5-naphthyridine can be achieved through various methods, including cyclization reactions and cross-coupling reactions. One common method involves the cyclization of 2-chloro-3,5-diaminopyridine in the presence of hexafluoroacetylacetone and a catalyst such as montmorillonite K10 . Another approach is the Suzuki cross-coupling reaction, where 3-bromo-1,5-naphthyridine is reacted with boronic acids in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials and efficient catalysts. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloro group at position 3 is expected to undergo nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of the nitrogen-rich aromatic system. For example:

-

Ammonolysis : Reaction with amines (e.g., NH3, primary/secondary amines) could yield 3-amino-1,5-naphthyridines. Similar reactivity is documented for 3-bromo-1,5-naphthyridines under basic conditions .

-

Hydrolysis : Heating with aqueous NaOH or KOH might produce 3-hydroxy-1,5-naphthyridine, though steric and electronic factors could limit efficiency compared to para-substituted analogs .

Key Factors Influencing Reactivity:

Cross-Coupling Reactions

3-Chloro-1,5-naphthyridine could participate in palladium-catalyzed couplings, analogous to bromo derivatives:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., PhB(OH)2) using Pd(PPh3)4 and a base (e.g., K2CO3) may yield 3-aryl-1,5-naphthyridines. Yields depend on catalyst loading and solvent (e.g., DMF/water mixtures) .

-

Buchwald-Hartwig Amination : Coupling with amines (e.g., morpholine) via Pd2(dba)3/Xantphos catalysts to form C-N bonds .

Metalation and Directed Ortho-Metalation

The chloro group can act as a directing group for regioselective functionalization:

-

Lithiation : Treatment with LDA or n-BuLi at low temperatures (-78°C) generates a lithio-intermediate at the ortho position (C-4), which reacts with electrophiles (e.g., DMF for formylation or MeI for methylation) .

-

Grignard Addition : Limited by potential side reactions with the electron-deficient ring .

Reduction and Oxidation

-

Reduction of Chloro Group : Catalytic hydrogenation (H2/Pd-C) or LiAlH4 may reduce the C-Cl bond to C-H, though competing ring hydrogenation is possible .

-

Oxidation : The chloro group stabilizes the ring against oxidation, but strong oxidants (e.g., KMnO4) could hydroxylate adjacent positions .

Complexation with Metals

1,5-Naphthyridines form stable complexes with transition metals (e.g., Ru, Rh, Pd) via N-coordination. The chloro group in this compound could:

-

Act as a leaving group for metal insertion (e.g., Pd-catalyzed cross-couplings).

-

Participate in ligand design for catalysis or photophysical applications .

Electrophilic Substitution

Chlorine deactivates the ring, but electrophilic substitution at less deactivated positions (e.g., C-6 or C-8) is feasible:

-

Nitration : HNO3/H2SO4 introduces nitro groups at positions ortho/para to nitrogen atoms .

-

Sulfonation : Requires fuming H2SO4 and elevated temperatures .

Limitations and Research Gaps

No experimental data for this compound were identified in the reviewed literature. Predictions are extrapolated from:

-

3-Bromo-1,5-naphthyridine reactivity (e.g., SNAr, cross-couplings) .

-

Chloro-substituted quinolines/isoquinolines , which exhibit analogous reactivity patterns .

Further studies are needed to confirm these hypotheses and optimize reaction conditions.

Wissenschaftliche Forschungsanwendungen

3-Chloro-1,5-naphthyridine has a wide range of applications in scientific research, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals with potential antibacterial, antiviral, and anticancer activities.

Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It serves as a probe for studying biological processes and interactions at the molecular level.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Chloro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it can act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific derivative and its target. For example, some derivatives may inhibit bacterial enzymes, leading to antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,5-Naphthyridine: The parent compound without the chlorine substitution.

3-Bromo-1,5-naphthyridine: Similar structure with a bromine atom instead of chlorine.

2-Chloro-1,5-naphthyridine: Chlorine atom at a different position on the naphthyridine ring.

Uniqueness

3-Chloro-1,5-naphthyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Biologische Aktivität

3-Chloro-1,5-naphthyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves methods such as cyclization of appropriate precursors. The compound can be derived from the chlorination of naphthyridine derivatives or through multi-step synthetic routes involving nucleophilic substitutions and cyclization reactions. The efficiency and yield of these methods can vary based on the specific conditions used.

2. Biological Activities

This compound exhibits a range of biological activities, which are summarized in the following table:

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound derivatives against several bacterial strains. The disc diffusion method revealed significant inhibition zones, suggesting strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

Antiproliferative Effects

Research conducted on various cancer cell lines demonstrated that this compound derivatives possess significant antiproliferative activity. For instance, compounds derived from this naphthyridine exhibited IC50 values as low as 2.9 µM against A549 cells, indicating potent cytotoxicity .

Inhibition of DNA Gyrase

The compound has been shown to bind to DNA gyrase with high affinity, leading to inhibition of gyrase-catalyzed DNA supercoiling at nanomolar concentrations. This mechanism is critical for its antibacterial activity, particularly against resistant strains of bacteria .

The biological activities of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition: The compound acts as a topoisomerase inhibitor, preventing DNA unwinding necessary for replication and transcription.

- Cell Cycle Arrest: It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation: Some derivatives may increase ROS levels in cells, contributing to their cytotoxic effects.

5. Conclusion

This compound represents a promising candidate for further pharmacological development due to its diverse biological activities. Its potential applications span antimicrobial treatments and cancer therapy, warranting additional studies to explore its efficacy and safety profiles in clinical settings.

Eigenschaften

IUPAC Name |

3-chloro-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGKDHMCARTWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Cl)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.